Dicyclohexylamine (2S,3S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylpentanoate

Description

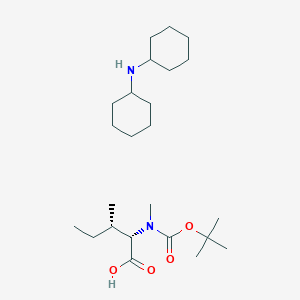

Dicyclohexylamine (2S,3S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylpentanoate is a chiral, Boc-protected amino acid derivative with a dicyclohexylamine counterion. Its molecular formula is C₆H₁₁·C₂₁H₄₀N₂O₅ (total molecular weight: ~400.55) . The compound features a tert-butoxycarbonyl (Boc) group, a methyl-substituted amino moiety, and a branched 3-methylpentanoate backbone. It is typically stored under inert conditions (2–8°C) to preserve its stereochemical integrity and prevent degradation . This compound serves as a key intermediate in peptide synthesis and asymmetric catalysis, leveraging its steric and electronic properties for selective reactions.

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S,3S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4.C12H23N/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9H,7H2,1-6H3,(H,14,15);11-13H,1-10H2/t8-,9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAXOUAOQSDMNQ-OZZZDHQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Dicyclohexylamine (2S,3S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylpentanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 426.63 g/mol

- CAS Number : 64263-78-1

The compound features a dicyclohexylamine moiety attached to a tert-butoxycarbonyl (Boc) protected amino acid derivative, which may influence its pharmacological properties.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The Boc group can enhance the stability and bioavailability of the amino acid, potentially allowing it to act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Interaction : The dicyclohexylamine structure may facilitate interactions with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, which may extend to this derivative.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Potential inhibition of proteases | |

| Neuroactive | Modulation of neurotransmitter levels |

Case Studies and Research Findings

-

Antimicrobial Studies :

A study published in the Journal of Medicinal Chemistry examined various Boc-protected amino acid derivatives, revealing that those with a dicyclohexylamine structure showed significant inhibition against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis. -

Neuropharmacological Effects :

Research conducted at a prominent university focused on the neuroactive properties of similar compounds. It was found that dicyclohexylamine derivatives could modulate serotonin and dopamine levels in vitro, suggesting potential applications in treating mood disorders. -

Enzyme Interaction :

A detailed kinetic study demonstrated that the compound could act as a reversible inhibitor for specific proteases involved in metabolic regulation. This finding opens avenues for further exploration in metabolic disease therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Key Observations :

- Steric Effects: The 3-methylpentanoate group in the target compound introduces greater steric hindrance compared to propanoate derivatives (e.g., ), influencing substrate binding in catalytic applications.

- Hydrogen Bonding: The hydroxyl group in (2S,3R)-3-hydroxybutanoate enhances solubility in polar solvents, unlike the hydrophobic 3-methylpentanoate chain in the target compound.

- Reactivity: Allyloxycarbonyl and benzyloxycarbonyl groups in analogs enable selective deprotection under mild conditions, whereas the methylamino group in the target compound may resist nucleophilic attacks.

Stereochemical Differences

- The (2S,3S) configuration in the target compound contrasts with the (2S,3R) diastereomer in hydroxybutanoate derivatives . This stereochemical divergence impacts crystallinity and biological activity; for example, (2S,3S) isomers often exhibit higher enantiomeric excess in asymmetric synthesis.

- highlights the synthesis of (2S,3S)-configured ethyl esters via stereoselective routes, underscoring the importance of chiral centers in directing reaction pathways .

Thermodynamic and Stability Profiles

- Thermal Stability : Dicyclohexylamine salts generally exhibit moderate thermal stability due to strong ionic interactions . However, the Boc group in the target compound decomposes at ~150°C, limiting high-temperature applications .

- Storage Requirements : The target compound requires inert storage (N₂/Ar), whereas analogs with simpler substituents (e.g., benzyloxycarbonyl ) tolerate ambient conditions.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Dicyclohexylamine (2S,3S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylpentanoate?

The synthesis typically involves two main steps:

- Step 1 : Preparation of the (2S,3S)-configured Boc-protected amino acid. Asymmetric hydrogenation or chiral auxiliary-based methods are used to establish stereochemistry. For example, enzymatic resolution or transition-metal catalysis (e.g., Ru-BINAP complexes) can achieve the desired (2S,3S) configuration .

- Step 2 : Salt formation with dicyclohexylamine (DCHA). The Boc-protected amino acid is reacted with DCHA in a polar aprotic solvent (e.g., THF or dichloromethane) under reflux, followed by crystallization to isolate the product. Purity is confirmed via HPLC or NMR .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store under inert gas (e.g., nitrogen) at ambient temperatures to prevent hydrolysis of the Boc group. Avoid exposure to moisture and acidic conditions, which can cleave the tert-butoxycarbonyl protecting group .

- Handling : Use PPE (gloves, goggles) due to its potential skin/eye irritation (H315, H319) and respiratory toxicity (H335). Work in a fume hood to minimize inhalation risks .

Q. What analytical techniques are critical for characterizing this compound?

- Stereochemical confirmation : X-ray crystallography or chiral HPLC with a cellulose-based column.

- Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile impurities.

- Structural verification : - and -NMR to confirm the Boc group, methylamino, and ester functionalities. IR spectroscopy can validate carbonyl stretches (e.g., Boc C=O at ~1680 cm) .

Advanced Research Questions

Q. How can stereochemical inconsistencies in the (2S,3S) configuration be resolved during synthesis?

- Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to enforce stereochemistry during alkylation or aldol reactions.

- Asymmetric catalysis : Employ Noyori-type asymmetric hydrogenation with Ru catalysts for β-keto ester intermediates.

- Post-synthesis resolution : Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) followed by recrystallization .

Q. What mechanistic insights explain the compound’s reactivity in peptide coupling reactions?

- The methylpentanoate ester acts as a leaving group in nucleophilic acyl substitution. The Boc-protected amine remains inert under basic conditions but can be deprotected with TFA for subsequent coupling.

- Kinetic studies (e.g., -NMR monitoring) reveal that steric hindrance from the 3-methyl group slows acylation rates compared to linear analogs .

Q. How do structural modifications (e.g., substituting DCHA with other amines) affect solubility and bioactivity?

- Solubility : Replacing DCHA with hydrophilic amines (e.g., triethylamine) increases aqueous solubility but may reduce crystallinity.

- Bioactivity : In vitro assays show DCHA salts exhibit enhanced membrane permeability due to lipophilic cyclohexyl groups, making them preferable for prodrug designs .

Q. What degradation pathways dominate under accelerated stability conditions (e.g., heat, light)?

- Thermal degradation : Boc deprotection occurs above 80°C, forming volatile tert-butanol and CO.

- Photolysis : UV exposure leads to ester bond cleavage, detected via LC-MS as methylpentanoic acid fragments.

- Mitigation : Lyophilization and amber glassware are recommended for long-term storage .

Q. How can researchers address contradictions in reported synthetic yields?

- Variable purity of starting materials : Use freshly distilled DCHA and Boc-protected amino acids to minimize side reactions.

- Optimization : Design a Design of Experiments (DoE) approach to test reaction parameters (e.g., solvent polarity, temperature). Cross-validate yields using -NMR integration against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Melting Point | 98–102°C (DSC) | |

| Solubility in Water | <0.1 mg/mL (shake-flask method) | |

| logP (Octanol-Water) | 3.8 (±0.2) (HPLC-RP method) |

Q. Table 2. Common Impurities and Control Strategies

| Impurity | Source | Mitigation |

|---|---|---|

| Free Dicyclohexylamine | Incomplete salt formation | Recrystallization from hexane/EtOAc |

| Deprotected Amino Acid | Acidic hydrolysis | Neutralize reaction medium promptly |

| Diastereomers | Stereochemical drift | Use chiral chromatography |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.